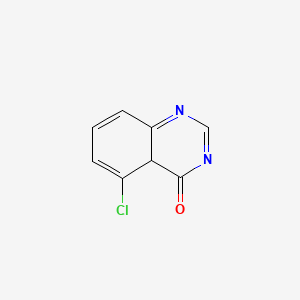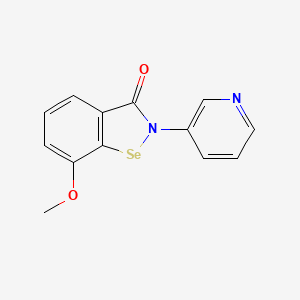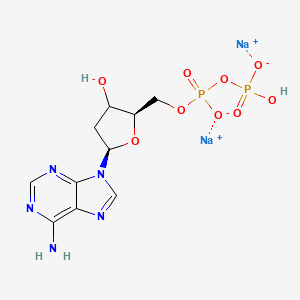
2'-Deoxyadenosine 5'-di-phos-phate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine 5’-di-phos-phate (disodium): is a purine nucleotide that contains adenine as the nucleobase. It is a derivative of adenosine and plays a significant role in various biochemical processes. This compound is often used in scientific research, particularly in studies involving DNA synthesis and repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved using polynucleotide phosphorylase from Escherichia coli . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the successful addition of phosphate groups.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) may involve large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of adenine derivatives, while reduction may yield deoxyadenosine .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine 5’-di-phos-phate (disodium) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) involves its role as a substrate for various enzymes involved in DNA synthesis and repair. It inhibits bacterial poly (A) polymerase, which is essential for the synthesis of polyadenylated RNA . This inhibition can affect the overall process of RNA synthesis and stability.
Vergleich Mit ähnlichen Verbindungen
- 2’-Deoxycytidine 5’-diphosphate (disodium)
- 2’-Deoxyuridine 5’-triphosphate (disodium)
- 2’-Deoxyguanosine 5’-diphosphate (disodium)
Comparison: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) is unique due to its specific role in inhibiting bacterial poly (A) polymerase. While other similar compounds also participate in DNA synthesis and repair, their specific functions and targets may vary. For example, 2’-Deoxycytidine 5’-diphosphate (disodium) is involved in the synthesis of cytosine-containing nucleotides, while 2’-Deoxyuridine 5’-triphosphate (disodium) is used in the synthesis of uracil-containing nucleotides .
Eigenschaften
Molekularformel |
C10H13N5Na2O9P2 |
|---|---|
Molekulargewicht |
455.17 g/mol |
IUPAC-Name |
disodium;[[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5?,6-,7-;;/m1../s1 |
InChI-Schlüssel |
QPOQRKUWBIAHBO-KTJUJSQSSA-L |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





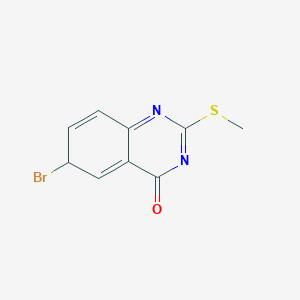
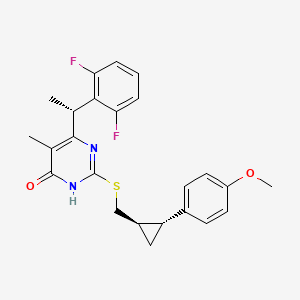
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
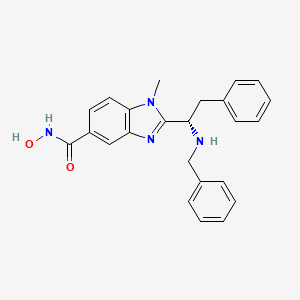
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

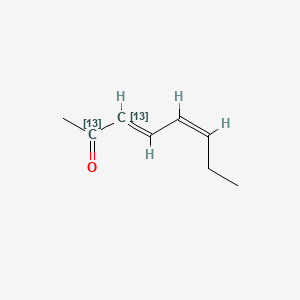
![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
